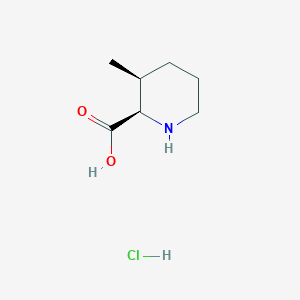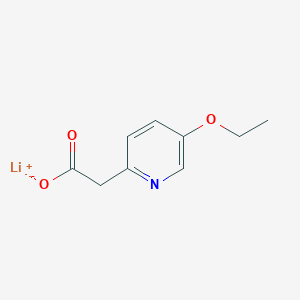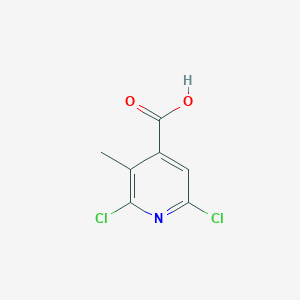![molecular formula C16H11N3O4 B1433694 4-[(8-硝基喹啉-2-基)氨基]苯甲酸 CAS No. 330663-19-9](/img/structure/B1433694.png)
4-[(8-硝基喹啉-2-基)氨基]苯甲酸
描述
4-[(8-Nitroquinolin-2-yl)amino]benzoic acid, also known as NQBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NQBA is a derivative of quinoline and benzoic acid, and its unique structure makes it a promising candidate for use in drug development, as well as in other areas of research.
科学研究应用
溶剂化控制反应路径
- Singh 和 Baruah (2008) 研究了某些酰亚胺衍生物的缩合反应,深入了解了涉及硝基喹啉化合物的化学过程中的凝胶形成和溶剂化效应 (Singh 和 Baruah,2008).
抗菌性能
- Al-Hiari 等人 (2007) 合成了新的 8-硝基氟喹诺酮模型,并研究了它们的抗菌性能。这项研究证明了硝基喹啉化合物在开发新的抗菌剂中的潜在用途 (Al-Hiari 等人,2007).
抗分枝杆菌活性
- Senthilkumar 等人 (2009) 专注于合成新型 6-硝基喹啉-3-羧酸并评估其抗分枝杆菌活性。这项研究对于开发治疗结核病的新疗法具有重要意义 (Senthilkumar 等人,2009).
亲核胺化
- Szpakiewicz 和 Grzegożek (2008) 研究了硝基喹啉的替代亲核取代。这项研究增加了对涉及硝基喹啉化合物的化学反应的理解 (Szpakiewicz 和 Grzegożek,2008).
缓蚀
- Rbaa 等人 (2020) 合成了基于 8-羟基喹啉的苯并咪唑衍生物,探索了它们作为低碳钢缓蚀剂的用途,突出了硝基喹啉衍生物的另一项工业应用 (Rbaa 等人,2020).
氧化还原环化
- Rickertsen 等人 (2020) 探索了涉及胺和硝基甲基苯甲醛的氧化还原中性环化,展示了创建涉及硝基喹啉化合物的复杂化学结构的潜力 (Rickertsen 等人,2020).
致癌剂中的硝基还原
- 加藤等人 (1970) 研究了大鼠肝脏对致癌物 4-硝基喹啉 N-氧化物的还原,深入了解了硝基喹啉化合物的生物相互作用和潜在毒性 (Kato 等人,1970).
喹啉的合成
- Khodair 等人 (1999) 专注于合成取代的喹啉,展示了硝基喹啉化合物在合成不同的杂环结构中的多功能性 (Khodair 等人,1999).
属性
IUPAC Name |
4-[(8-nitroquinolin-2-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16(21)11-4-7-12(8-5-11)17-14-9-6-10-2-1-3-13(19(22)23)15(10)18-14/h1-9H,(H,17,18)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBWPLCOSSTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(8-Nitroquinolin-2-yl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






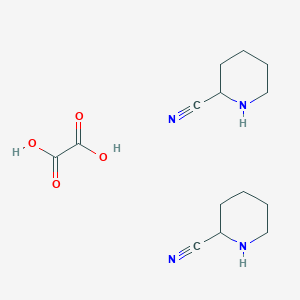
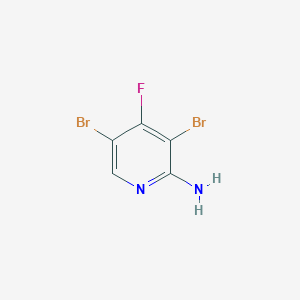
![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)

